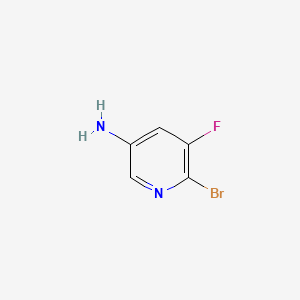

5-Amino-2-bromo-3-fluoropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-5-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJLNVAJTGIWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Bromo 3 Fluoropyridine and Analogues

Established Synthetic Routes to 5-Amino-2-bromo-3-fluoropyridine

Traditional synthetic approaches to this compound and its analogs often rely on multi-step sequences involving precursor functionalization, halogenation, and amination reactions. These methods, while effective, underscore the chemical challenges posed by the pyridine (B92270) ring's electronic nature and the need for precise regiochemical control.

Precursor-Based Synthesis Strategies

A common strategy to synthesize this compound involves the lithiation of a suitable precursor. For instance, commercially available 5-bromo-2-fluoropyridine (B45044) can be treated with lithium diisopropylamide (LDA) at low temperatures, such as -78°C, to generate a lithiated intermediate. chemicalbook.com This powerful nucleophile can then be reacted with an electrophilic aminating agent to introduce the amino group. The choice of precursor is critical, as the existing substituents direct the position of metalation.

Another precursor-based approach starts with 2-amino-5-nitropyridine. This involves a multi-step process that includes the reduction of the nitro group to an amine, followed by diazotization of the newly formed amino group and subsequent fluorination using reagents like tetrafluoroboric acid (HBF₄). Bromination at a later stage would then yield the target compound.

Halogenation and Amination Sequencing

The sequence of halogenation and amination steps is crucial for the successful synthesis of specifically substituted pyridines. For example, in the synthesis of related compounds like 5-chloro-3-fluoropyridine-2-carboxamide, the strategic introduction of halogen and amine functionalities dictates the final product. The chemoselective functionalization of dihalogenated pyridines is a key challenge. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine (B1227324), palladium-catalyzed amination using a Xantphos ligand has been shown to selectively substitute the bromine atom. researchgate.net Conversely, under neat conditions without a palladium catalyst, substitution at the 2-chloro position is favored. researchgate.net This highlights the possibility of controlling the reaction outcome by carefully choosing the reaction conditions.

Regioselective Synthesis Approaches

Achieving regioselectivity is paramount in the synthesis of polysubstituted pyridines. For this compound, this means introducing the amino, bromo, and fluoro groups at the desired positions without ambiguity. One method to achieve this involves a lithiation-substitution protocol. nih.gov This approach has been successfully used for the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, demonstrating its potential for the regioselective synthesis of other halogenated aminopyridines. nih.gov

Furthermore, the synthesis of 3-fluoro-2-aminopyridine derivatives has been achieved through intermediates known as N-azinylpyridinium N-aminides, offering another pathway for regioselective functionalization. acs.org

Advanced and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and advanced synthetic methods. These approaches aim to reduce reaction times, minimize waste, and provide access to novel chemical space.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A facile and efficient synthesis of 3-amino-5-bromopyridine (B85033) derivatives has been developed using microwave irradiation. clockss.orgresearchgate.net This method involves reacting 3,5-dibromopyridine (B18299) with an excess of an aliphatic amine under microwave heating, which obviates the need for metal catalysts or strong bases and significantly reduces reaction times. clockss.orgresearchgate.net This approach allows for the rapid, multi-gram synthesis of these valuable intermediates. clockss.org While this specific example does not produce this compound, the principle could potentially be adapted for its synthesis.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 3,5-dibromopyridine | Pyrrolidine | Microwave, NMP/toluene, 180°C, 30 min | 5-bromo-3-(pyrrolidin-1-yl)pyridine | 55 | clockss.org |

| 3,5-dibromopyridine | Various aliphatic amines | Microwave heating | 3-amino-5-bromopyridine derivatives | 55-85 |

Palladium-Catalyzed Amination Sequences in Radiosynthesis

The development of radiolabeled compounds is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). Palladium-catalyzed amination reactions have been successfully employed in the radiosynthesis of fluoropyridines. For instance, 2-amino-5-[¹⁸F]fluoropyridines have been synthesized via a "minimalist" radiofluorination followed by a palladium-catalyzed amination sequence. rsc.orgresearchgate.net This process involves the radiofluorination of an anisyl(2-bromopyridinyl)iodonium triflate precursor to yield 2-bromo-5-[¹⁸F]fluoropyridine, which is then subjected to palladium-catalyzed amination with various amines. rsc.org This methodology has been optimized for the synthesis of 3/5-[¹⁸F]fluoropyridines from aryl(pyridinyl)iodonium salts, highlighting the importance of additives like TEMPO and K₂CO₃ for efficient radiofluorination. acs.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| Anisyl(2-bromopyridinyl-5)iodonium triflate | [¹⁸F]Fluoride, then various amines with Pd catalyst | 2-amino-5-[¹⁸F]fluoropyridines | 8-85 | rsc.orgresearchgate.net |

Photoredox-Mediated Coupling Strategies for 3-Fluoropyridine (B146971) Synthesis (e.g., from α,α-difluoro-β-iodoketones)

The synthesis of 3-fluoropyridines, a core structure in many pharmaceutical compounds, can be achieved through innovative photoredox-mediated strategies. A notable method involves the coupling of two different ketone components to construct the fluorinated pyridine ring. nih.govacs.org This process utilizes the reaction between α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers, catalyzed by a photocatalyst under visible light irradiation, followed by a one-pot condensation with an ammonia (B1221849) source. acs.org

Optimization studies have demonstrated that the choice of solvent and additives significantly impacts reaction efficiency. organic-chemistry.org Dimethylformamide (DMF) has been identified as a suitable solvent, and the addition of triphenylphosphine (B44618) can accelerate the reaction, leading to yields as high as 99%. organic-chemistry.org This synthetic protocol is versatile, accommodating a range of ketone and iodide substrates, and has been successfully performed on a millimole scale. organic-chemistry.org The ability to construct the 3-fluoropyridine scaffold from two simple and readily available ketone starting materials makes this a practical and efficient route for generating diverse analogues for applications in medicinal chemistry and drug discovery. acs.orgresearchgate.net

Table 1: Key Components and Conditions for Photoredox-Mediated 3-Fluoropyridine Synthesis

| Component | Role / Specification | Source |

| Starting Materials | α,α-Difluoro-β-iodoketones and Silyl Enol Ethers | nih.gov, acs.org |

| Photocatalyst | fac-Tris(2-phenylpyridine)iridium(III), fac-Ir(ppy)₃ | organic-chemistry.org, nih.gov |

| Irradiation Source | Blue Light Emitting Diodes (LEDs) | nih.gov, researchgate.net |

| Ammonia Source | Ammonium Acetate (for one-pot condensation) | organic-chemistry.org |

| Solvent | Dimethylformamide (DMF) | organic-chemistry.org |

| Additive | Triphenylphosphine (to enhance efficiency) | organic-chemistry.org |

| Key Feature | One-pot synthesis avoids intermediate isolation | organic-chemistry.org, acs.org |

Industrial Scalability Considerations for this compound Synthesis

The large-scale production of specifically substituted pyridines like this compound requires robust and economically viable synthetic routes. Challenges often encountered during scale-up include managing reaction exotherms, handling hazardous reagents, ensuring high selectivity to minimize difficult purifications, and optimizing reagent costs. ijssst.info

One documented industrial approach for preparing related fluoropyridine compounds involves a multi-step sequence that can be adapted for analogues. For instance, the synthesis of bromo-fluoropicolines has been detailed in patent literature, providing a framework for potential large-scale production. google.com A typical sequence involves the bromination of an aminopicoline precursor, followed by a diazotization-fluorination reaction (Balz-Schiemann type reaction). google.com

In one example, 3-amino-6-picoline is first brominated using a mixture of sodium bromide and sodium bromate (B103136) in the presence of sulfuric acid to yield 3-amino-2-bromo-6-picoline with a yield of 90.3%. google.com The subsequent fluorination step is critical and often presents scalability challenges. This step involves dissolving the brominated intermediate in anhydrous hydrogen fluoride, a highly corrosive reagent requiring specialized equipment like a tetrafluoroethylene-lined reactor. google.com Sodium nitrite (B80452) is then added at very low temperatures (-78 °C) to form the diazonium salt, which subsequently decomposes upon warming to introduce the fluorine atom. google.com This process for a related compound yielded 5-bromo-2-fluoro-6-picoline at an 86.3% yield. google.com

For industrial viability, process intensification using continuous flow systems or microreactors can offer significant advantages, particularly for managing the heat generated during exothermic bromination or diazotization steps. Furthermore, the choice between brominating agents, such as N-Bromosuccinimide (NBS) versus liquid bromine, involves a trade-off between the higher cost of NBS and its improved selectivity, which can reduce downstream purification expenses. ijssst.info The feasibility of recycling materials, such as solvents through distillation, is another crucial factor in reducing both cost and environmental impact on an industrial scale. ijssst.info

Table 2: Example Industrial Synthesis Steps for a Bromo-Fluoropicoline Analogue

| Step | Reactants | Key Conditions | Product | Yield | Source |

| 1. Bromination | 3-Amino-6-picoline, NaBr, NaBrO₃, H₂SO₄ | Ice bath cooling, then reaction at room temp. | 3-Amino-2-bromo-6-picoline | 90.3% | google.com |

| 2. Fluorination | 3-Amino-2-bromo-6-picoline, NaNO₂, Anhydrous HF | -78 °C to 70 °C in a specialized reactor | 5-Bromo-2-fluoro-6-picoline | 86.3% | google.com |

Reactivity and Transformation Pathways of 5 Amino 2 Bromo 3 Fluoropyridine

Chemoselective Functionalization of Polyhalogenated Pyridines

The presence of multiple, distinct halogen atoms on a pyridine (B92270) ring presents a unique challenge and opportunity for selective synthesis. The outcome of a reaction is highly dependent on the chosen conditions, allowing for the targeted functionalization of one halogen position over others.

Palladium-Catalyzed Amination of 5-Bromo-2-chloro-3-fluoropyridine (B1227324) (as a model for reactivity trends)

The functionalization of 5-bromo-2-chloro-3-fluoropyridine serves as an excellent model for understanding the chemoselectivity in polyhalogenated systems. acs.org Research has demonstrated that the reaction outcome can be precisely controlled by the choice of reaction conditions, specifically the presence or absence of a palladium catalyst. acs.orgresearchgate.net

Under palladium-catalyzed conditions, using a catalyst system such as Pd₂(dba)₃ with a Xantphos ligand, amination reactions with both primary anilines and secondary amines occur exclusively at the C-5 position, substituting the bromide. acs.orgresearchgate.netnih.gov This selectivity is driven by the established reactivity trend in palladium-catalyzed cross-coupling, where the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl or C-F bonds. nih.gov

Conversely, a complete reversal of chemoselectivity is observed when the reaction is performed under neat (solvent-free) thermal conditions without a palladium catalyst. acs.orgresearchgate.net In this scenario, the amination preferentially occurs at the C-2 position, displacing the chloride. acs.orgnih.gov This outcome highlights a different reactivity hierarchy, likely governed by factors such as the intrinsic electrophilicity of the carbon centers and steric accessibility.

| Entry | Reactant | Conditions | Major Product | Selectivity (Bromo vs. Chloro substitution) | Yield | Source |

| 1 | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | 5-Morpholino-2-chloro-3-fluoropyridine | >98:2 | 82% | acs.org |

| 2 | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | 5-Anilino-2-chloro-3-fluoropyridine | >98:2 | 84% | acs.org |

| 3 | Morpholine | Neat, 100 °C | 2-Morpholino-5-bromo-3-fluoropyridine | <2:98 | 80% | acs.org |

| 4 | Aniline | Neat, 100 °C | 2-Anilino-5-bromo-3-fluoropyridine | <2:98 | 79% | acs.org |

This table summarizes the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under different reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogen Centers

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for functionalizing aromatic rings that are activated by electron-withdrawing groups. wikipedia.org In halogenated pyridines, the nitrogen atom acts as an electron-withdrawing feature, making the ring susceptible to nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to the trend observed in palladium-catalyzed cross-couplings. researchgate.net This opposing reactivity provides another strategic avenue for selective functionalization.

For 5-bromo-2-chloro-3-fluoropyridine, this principle allows for the selective substitution of the fluorine atom. acs.org Under specific SNAr conditions, such as using a strong base, the fluoro group at the C-3 position can be selectively displaced by a nucleophile, leaving the bromo and chloro substituents intact. acs.org This method provides access to a different set of substituted pyridine derivatives compared to those obtained via metal-catalyzed pathways. acs.org

Cross-Coupling Reactions of 5-Amino-2-bromo-3-fluoropyridine

Cross-coupling reactions are fundamental tools for C-C and C-N bond formation. For substrates like this compound, the bromo substituent serves as a reactive handle for a variety of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling Reactions (e.g., with related dihalogenated pyridines)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming C-C bonds. researchgate.net In the context of dihalogenated pyridines, site selectivity is a key consideration. For many 2,4-dihalopyridines, such as 2,4-dibromopyridine, Suzuki-Miyaura coupling typically shows a strong preference for reaction at the C-2 position, which is proximal to the ring nitrogen. nih.govacs.org This intrinsic reactivity is attributed to the higher electrophilicity of the C-2 position. acs.orgwhiterose.ac.uk

However, recent studies have shown that this site-selectivity can be inverted. By carefully selecting the palladium catalyst and, most importantly, the supporting ligand, the reaction can be directed to the C-4 position. nih.govacs.orgnsf.gov For example, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C-4 coupling in 2,4-dichloropyridines. nsf.gov The ability to switch the site of arylation by modifying the catalyst system significantly enhances the synthetic utility of dihalogenated pyridine building blocks. acs.org The general reactivity trend for halogens in Suzuki coupling follows the C–I > C–Br > C–Cl order, consistent with the oxidative addition step being rate-determining. nih.govrsc.org

| Substrate | Catalyst System | Major Product | Selectivity | Source |

| 2,4-Dibromopyridine | Standard Pd(PPh₃)₄ | C2-Arylation | High C2 selectivity | acs.org |

| 2,4-Dichloropyridine | Pd(OAc)₂ / Q-Phos | C4-Arylation | Marginal C4 bias | acs.org |

| 2,4-Dibromopyridine | Pd-NHC Precatalyst | C4-Arylation | ~10:1 (C4:C2) | acs.org |

| 2,4-Dichloropyridine | Pd / Sterically hindered NHC | C4-Arylation | ~10:1 (C4:C2) | nsf.gov |

This table illustrates how catalyst and ligand choice can influence site-selectivity in the Suzuki-Miyaura coupling of dihalopyridines.

Buchwald-Hartwig Amination Reactions (e.g., with related dihalogenated pyridines)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. uni-rostock.de This reaction has become a primary method for synthesizing aryl amines. uni-rostock.de When applied to dihalogenated pyridines, the reaction generally follows the same reactivity principles as other palladium-catalyzed couplings. researchgate.net

The selectivity is governed by the ease of oxidative addition, with the order of reactivity being I > Br > Cl. researchgate.net For instance, in the amination of 2,6-dihalopyridines, the reaction rate and the propensity to form di-substituted products increase as the leaving group becomes more reactive (from chloro to bromo to iodo). researchgate.net This predictable selectivity allows for the controlled mono-amination of polyhalogenated heterocycles, leaving other halogen sites available for subsequent functionalization. nih.govmdpi.com

Stille Coupling and Other Metal-Catalyzed Transformations

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.org It is a versatile and robust method for forming C-C bonds. The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

In polyhalogenated systems, the site-selectivity of the Stille coupling is also dictated by the relative reactivity of the C-X bonds, following the general trend of C-I > C-Br >> C-Cl. nih.gov This allows for selective coupling at the most reactive halogen site. For example, in a molecule containing both a bromo and a chloro substituent, the Stille reaction would be expected to occur preferentially at the C-Br bond. This predictable reactivity makes the Stille coupling a valuable tool for the stepwise elaboration of complex, functionalized pyridine scaffolds. nih.gov

Directed Metalation Strategies for Selective Functionalization (e.g., using LDA)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium base, typically lithium diisopropylamide (LDA) or an alkyllithium, and directs deprotonation to the adjacent ortho-position. clockss.orgbaranlab.org In the case of polysubstituted pyridines like this compound, the regiochemical outcome of the lithiation is determined by the interplay of the directing abilities of the various substituents.

The substituents on the pyridine ring—amino, bromo, and fluoro—each possess the potential to act as a DMG. Halogens such as fluorine and bromine can direct metalation, as can amino groups. researchgate.netorganic-chemistry.org For instance, the lithiation of 5-bromo-2-fluoropyridine (B45044) with LDA at cryogenic temperatures (e.g., -78°C) has been reported, leading to a lithiated species that can be trapped by electrophiles. chemicalbook.comfishersci.at

However, the primary amino group (-NH₂) is acidic and will be deprotonated by strong bases like LDA. To utilize the amino group as a DMG, it must first be protected with a group that is stable to the basic conditions but can also effectively direct the lithiation. Common protecting groups for this purpose include amides (e.g., pivaloyl, -C(O)tBu) or carbamates. clockss.org

Research on closely related systems provides significant insight into the expected regioselectivity for a protected form of this compound. Studies on N-pivaloyl-protected 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) have shown that deprotonation occurs selectively at the C4-position. researchgate.net In this case, the pivaloyl-protected amino group is the most powerful DMG on the ring, overriding the directing effects of the halogens at C3 and the trifluoromethyl group at C5. The lithiation is directed to the only available ortho-position of the powerful pivaloyl DMG.

Applying this precedent to this compound, the amino group would first be protected, for example, as an N-pivaloyl derivative. Treatment of this protected pyridine with LDA would be expected to result in selective deprotonation at the C4 position. The resulting C4-lithiated intermediate is a versatile synthon that can react with a wide range of electrophiles to introduce new functional groups at this position, as outlined in the table below. This strategy avoids the nucleophilic addition of the organolithium reagent to the pyridine ring, a potential side reaction that can be suppressed by using hindered amide bases like LDA at low temperatures. clockss.org

| Step | Description | Key Reagents | Expected Outcome | Reference |

|---|---|---|---|---|

| 1. Protection | The primary amino group at C5 is protected to prevent deprotonation and to create a powerful directing group. | Pivaloyl chloride (PivCl), base | Formation of N-pivaloyl-5-amino-2-bromo-3-fluoropyridine. | researchgate.net |

| 2. Directed Metalation | Selective deprotonation at the position ortho to the directing group. The N-pivaloyl group is expected to direct lithiation to the C4 position. | Lithium diisopropylamide (LDA), THF, -78°C | Generation of a 4-lithio-5-(N-pivaloylamino)-2-bromo-3-fluoropyridine intermediate. | researchgate.netnih.gov |

| 3. Electrophilic Quench | The highly nucleophilic aryllithium intermediate is reacted with an electrophile to install a new substituent. | Various electrophiles (e.g., I₂, PhCHO, CO₂) | Introduction of a functional group (e.g., -I, -CH(OH)Ph, -COOH) selectively at the C4 position. | wikipedia.orgresearchgate.net |

Radical Reaction Pathways and Intermediates in this compound Chemistry

Radical reactions offer complementary synthetic pathways to ionic processes for the functionalization of heterocycles, often providing access to isomers that are difficult to obtain through traditional methods. nih.govacs.org The functionalization of pyridines via radical pathways, such as the classic Minisci reaction, typically involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-deficient pyridine ring. acs.org More recent methodologies have expanded the scope of radical reactions to include a wider variety of radical precursors and reaction conditions, including photochemical approaches. acs.org

For this compound, the reactivity in radical reactions is governed by the electronic nature of the substituents and the stability of the potential radical intermediates. The pyridine nitrogen, being electron-withdrawing, generally directs radical attack to the α (C2, C6) and γ (C4) positions. However, the existing substituents—amino, bromo, and fluoro—exert significant electronic influence.

The amino group at C5 is electron-donating by resonance, which can increase the electron density of the ring and may also play a role in stabilizing or quenching radical species. mdpi.com Conversely, the bromo and fluoro substituents at C2 and C3 are electron-withdrawing by induction. This complex electronic environment makes predicting the precise regiochemical outcome challenging without experimental data.

Potential radical reaction pathways for this compound could involve several intermediates:

Pyridinyl Radicals: Single-electron reduction of a pyridinium (B92312) ion precursor (formed by N-protonation or N-alkylation) can generate a pyridinyl radical. This intermediate can then couple with other radical species, with a regioselectivity that differs from classical Minisci-type reactions. acs.org

Radical Addition to the Ring: A nucleophilic radical (e.g., an alkyl radical) could add to the pyridine ring. The position of attack would be influenced by a combination of steric and electronic factors. The presence of the bulky bromine at C2 might sterically hinder attack at that position, potentially favoring addition at C4 or C6.

Radical-Initiated Cyclization: If an appropriate tether were installed on the amino group, intramolecular radical cyclization could be envisioned. For instance, intramolecular radical additions to pyridines are known to be viable processes for forming fused heterocyclic systems. urjc.es

The intermediates in these reactions are transient radical species. For example, in a Minisci-type reaction, the addition of a radical R• to the N-protonated pyridine would form a stabilized radical cation intermediate. Subsequent loss of a hydrogen atom and deprotonation would lead to the final substituted product.

While specific studies on the radical reactions of this compound are not prominent in the literature, the general principles of radical chemistry on substituted pyridines suggest that this would be a fruitful area for investigation, potentially leading to novel C4 or C6 functionalized derivatives.

| Reaction Type | Description | Potential Radical Intermediate | Plausible Outcome | Reference |

|---|---|---|---|---|

| Minisci-type Reaction | Addition of a nucleophilic radical to the protonated pyridine ring. | Substituted pyridinium radical cation. | Alkylation or acylation, likely at C4 or C6. | acs.org |

| Photochemical Radical Coupling | Generation of a pyridinyl radical via single-electron transfer, followed by coupling with another radical. | 5-Amino-2-bromo-3-fluoropyridinyl radical. | Functionalization at positions dictated by the pyridinyl radical's reactivity (e.g., C4). | acs.org |

| Intramolecular Radical Cyclization | A radical generated on a side chain attached to the amino group adds to the pyridine ring. | A bicyclic radical intermediate. | Formation of fused ring systems. | urjc.es |

Advanced Spectroscopic and Computational Characterization of 5 Amino 2 Bromo 3 Fluoropyridine

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting the properties of molecules. For substituted pyridines, DFT calculations offer valuable information on their geometry, electronic structure, and reactivity. ias.ac.in

DFT calculations, often using the B3LYP/6-311G+(d,p) level of theory, are employed to determine the most stable conformation (optimized geometry) of pyridine (B92270) derivatives. ias.ac.in For related halopyridines, these calculations have shown that substitutions on the pyridine ring can lead to specific structural changes. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is often observed. researchgate.net The electron-withdrawing nature of bromine and fluorine atoms in 5-Amino-2-bromo-3-fluoropyridine is expected to reduce the electron density of the pyridine ring, thereby influencing its bond lengths and angles.

Studies on similar molecules, such as 2-amino-3-bromopyridine (B76627) and various fluoropyridines, provide a basis for understanding the structural characteristics of this compound. rsc.org The interplay of the amino group's electron-donating potential with the inductive effects of the halogens creates a unique electronic environment within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For substituted pyridines, the HOMO and LUMO energies are influenced by the nature and position of the substituents. ias.ac.innih.gov Electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. In the case of this compound, the amino group would raise the HOMO energy, while the bromo and fluoro groups would lower the LUMO energy. This combination of substituents likely results in a moderate HOMO-LUMO gap, influencing its reactivity in chemical reactions. For example, in related systems, a lower HOMO-LUMO gap in certain fluoropyridine derivatives indicates higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Fluoropyridine | -6.95 | -0.62 | 6.33 |

| 3-Fluoropyridine (B146971) | -6.91 | -0.55 | 6.36 |

| 2-Aminopyridine (B139424) | -5.98 | -0.12 | 5.86 |

| 4-Aminopyridine | -5.89 | -0.15 | 5.74 |

| 2-Bromopyridine | -6.75 | -0.89 | 5.86 |

Note: The data in this table is illustrative and based on typical values for substituted pyridines. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-deficient, prone to nucleophilic attack) in blue. mdpi.com

For pyridine derivatives, the nitrogen atom typically shows a region of negative potential due to its lone pair of electrons, making it a site for electrophilic attack. researchgate.net In this compound, the amino group would also contribute to electron density, while the electronegative bromine and fluorine atoms would create regions of positive potential, particularly on the adjacent carbon atoms. This distribution of charge is critical for understanding the molecule's interaction with other reagents and its role in chemical reactions. For instance, in related aminobromopyridines, the lone pair of the nitrogen in the pyridine ring is available for electrophiles. core.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For complex molecules like this compound, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the connectivity and chemical environment of the atoms. ambeed.comrsc.org

Quantitative NMR (qNMR) is an increasingly important application that allows for the precise determination of the concentration of a substance in a solution. mestrelab.comfujifilm.com The principle of qNMR relies on the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal. mestrelab.com In the context of catalytic reactions involving pyridine derivatives, ³¹P{¹H} qNMR can be used to monitor the progress of a reaction and quantify the formation of products and byproducts, especially when phosphorus-containing catalysts or reagents are involved. nih.gov While direct ³¹P{¹H} qNMR data for this compound is not available, the technique's utility in analogous systems highlights its potential for studying reactions involving this compound.

High-Resolution Mass Spectrometry (MS) Techniques for Structural Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the structure of novel compounds. Techniques like Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer (ESI-Orbitrap) provide highly accurate mass measurements, enabling the unambiguous identification of molecules. mdpi.comecut.edu.cn

For fluorinated pyridine derivatives, HRMS is crucial for confirming the presence and number of fluorine and bromine atoms based on their precise mass and isotopic patterns. mdpi.comacs.org The ESI process is particularly well-suited for polar compounds like aminopyridines, as the addition of a pH modifier to the solvent can enhance the signal intensity. researchgate.net The Orbitrap analyzer's high resolving power allows for the separation of ions with very similar mass-to-charge ratios, which is invaluable when analyzing complex mixtures or confirming the identity of a synthesized compound. ecut.edu.cn

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. njit.edumdpi.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. researchgate.net

For substituted pyridines, the vibrational spectra are sensitive to the nature and position of the substituents. njit.edunih.gov For example, the C-F stretching vibration in fluoropyridines typically appears in a characteristic region of the IR spectrum. researchgate.net Similarly, the C-Br stretching frequency can be identified. The amino group will also have characteristic N-H stretching and bending vibrations. By analyzing the FT-IR and FT-Raman spectra of this compound, one can confirm the presence of these functional groups and gain insights into the molecule's conformation. chemicalbook.com Comparative studies of the vibrational spectra of related monosubstituted and disubstituted pyridines can aid in the assignment of the observed vibrational bands. njit.educdnsciencepub.com

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Bending | 1590-1650 | |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

| C-F | Stretching | 1200-1300 |

| C-Br | Stretching | 500-650 |

Note: These are general ranges and the exact positions of the bands for this compound would be determined from its specific spectra.

Applications of 5 Amino 2 Bromo 3 Fluoropyridine in Complex Molecule Synthesis

Building Block in Heterocyclic Synthesis

The inherent reactivity of the amino group and the bromo substituent, coupled with the electronic influence of the fluorine atom, makes 5-amino-2-bromo-3-fluoropyridine a powerful precursor for the synthesis of various heterocyclic systems. This compound serves as a foundational scaffold upon which complex ring systems can be constructed.

Precursor for Bicyclic Heterocycles (e.g., imidazopyridines)

Bicyclic heterocyclic structures, particularly those containing a pyridine (B92270) ring fused to another heterocycle, are prevalent in many biologically active compounds. This compound is utilized in the synthesis of such frameworks. For instance, the related compound 2-amino-3-fluoropyridine (B1272040) is a known precursor for imidazopyridines, which are important pharmaceutical ingredients. ossila.com The synthesis of imidazo[1,2-a]pyridines can be achieved through the condensation of 2-aminopyridines with various reagents like α-haloketones. researchgate.net The presence of the bromine atom in this compound offers an additional handle for further functionalization of the resulting bicyclic system, allowing for the introduction of diverse substituents to modulate the properties of the final molecule.

Scaffold for Pyridine-Triazole Derivatives

The combination of pyridine and triazole rings in a single molecule often leads to compounds with significant biological activities. ijarsct.co.in Triazole-based compounds are crucial in both pharmacology and agrochemistry. ijarsct.co.in The amino group of this compound can be a key functional group in the formation of the triazole ring. Various synthetic methods exist for the creation of 1,2,4-triazole (B32235) derivatives, some of which involve the reaction of amidines or related precursors. scispace.com The unique substitution pattern of this compound provides a platform for the synthesis of novel pyridine-triazole hybrids with potential applications in drug discovery and development.

Introduction of Fluorinated Pyridine Moieties into Molecular Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorine can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity. This compound serves as a valuable reagent for introducing a fluorinated pyridine unit into larger, more complex molecular scaffolds. google.com The presence of the fluorine atom at the 3-position of the pyridine ring is a common feature in many pharmaceuticals. acs.org This strategic placement can influence the basicity of the pyridine nitrogen and improve the metabolic profile of a drug candidate. acs.org The amino and bromo groups on the ring provide reactive sites through which the fluorinated pyridine moiety can be attached to other molecular fragments via various coupling reactions.

Role in the Synthesis of Agrochemicals (Herbicides, Pesticides, Insecticides)

Halogenated pyridine derivatives are a well-established class of compounds in the agrochemical industry. This compound and related structures serve as intermediates in the production of pesticides and herbicides. xdbiochems.com The incorporation of this compound into the chemical structures of agrochemicals can enhance their efficacy in protecting crops. xdbiochems.com For example, the related compound 5-Bromo-3-fluoro-pyridine-2-carbonitrile is a building block for novel agrochemicals. lookchem.com The specific combination of the bromo, fluoro, and amino groups on the pyridine ring can be modified to create derivatives with improved bioactivity and selectivity, contributing to the development of more effective and sustainable agricultural solutions. xdbiochems.com

Application in Electronics Chemicals and Fine Chemicals

Beyond its roles in life sciences, this compound and its derivatives find utility in the realm of materials science and fine chemical synthesis. The unique electronic properties conferred by the fluorine and bromine atoms make this compound a candidate for the development of new organic materials. These materials may possess specific characteristics such as enhanced stability, reactivity, or selectivity for various industrial applications. lookchem.com The compound also serves as an intermediate for the synthesis of specialty chemicals and dyes. xdbiochems.comvivanacl.com

Medicinal Chemistry and Biological Activity of 5 Amino 2 Bromo 3 Fluoropyridine Derivatives

Role as Pharmaceutical Raw Material and Intermediate

5-Amino-2-bromo-3-fluoropyridine is a key building block in the synthesis of a wide array of pharmaceutical compounds. fishersci.atchemicalbook.com Its distinct reactivity at three different positions on the pyridine (B92270) ring allows for selective chemical modifications, making it an essential intermediate in creating more complex molecular architectures. researchgate.net The presence of the fluorine atom, in particular, can modulate the physicochemical properties of resulting derivatives, such as metabolic stability and binding affinity to biological targets.

This compound and its isomers serve as precursors for a variety of heterocyclic compounds, including quinazolines, quinolines, and pyrido[d]pyrimidines, which are known to possess a broad spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. For instance, the related isomer 2-amino-3-bromo-5-fluoropyridine (B58044) is a critical intermediate in the synthesis of drugs for cancer and infectious diseases. The strategic placement of the amino, bromo, and fluoro substituents allows for directed, stepwise reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, to build diverse libraries of compounds for drug discovery. researchgate.netnih.gov A patent for a preparation method of various fluoropyridine compounds highlights the industrial relevance of these intermediates. google.com

Derivatization Strategies for Enhanced Biological Activity

The core structure of this compound is frequently modified to enhance its interaction with biological targets. Derivatization strategies often focus on the amino and bromo positions to introduce new functional groups and explore structure-activity relationships (SAR).

Derivatives of fluoropyridines, particularly fluoropyridine carboxamides, have been extensively studied as enzyme inhibitors. The fluorine atom and the carboxamide group can form crucial interactions, such as hydrogen bonds and halogen bonds, within the active site of an enzyme, leading to potent and selective inhibition.

One study on pyridine carboxamide derivatives as urease inhibitors demonstrated that the presence of electron-withdrawing groups like bromine and fluorine on the pyridine ring influenced the inhibitory potency. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for selected carboxamide derivatives, highlighting the impact of these substitutions.

| Derivative Type | Substituent | IC₅₀ (µM) |

| Carboxamide | Br | 14.49 ± 0.067 |

| Carboxamide | F | 5.96 ± 0.005 |

| Carbothioamide | Br | 3.13 ± 0.034 |

| Carbothioamide | F | 4.93 ± 0.012 |

| Data from a study on urease inhibitors, illustrating the effect of halogen substituents on enzyme inhibition. nih.gov |

These findings underscore that fluoropyridine-based scaffolds are promising for the development of novel enzyme inhibitors. nih.gov

The development of novel anticancer agents is a significant area of research for derivatives of substituted pyridines. Various pyrimidine-based compounds synthesized from precursors like dichloropyrimidines have shown significant antiproliferative activity against a range of cancer cell lines. mdpi.com For example, a study on a 5-aminopyrazole derivative, BC-7, showed selective cytotoxicity against HeLa cervical cancer cells with an IC₅₀ of 65.58 ± 8.40 μM, inducing apoptosis through a mitochondrial- and caspase-dependent pathway. nih.gov

Another study focused on 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) derivatives as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which showed antiproliferative effects on various solid tumor cell lines, including PC-9 (non-small cell lung cancer) and HT-29 (colon cancer). acs.org Research on pyrimidine (B1678525) derivatives has also identified compounds with excellent cytotoxicity against all 60 cancer cell lines in the National Cancer Institute's screening panel, with growth inhibitions reaching up to 95%. mdpi.com These examples demonstrate the potential of pyridine-based scaffolds in the design of new anticancer drugs.

Halogenated pyridines and pyrimidines are crucial intermediates in the synthesis of potent tyrosine kinase inhibitors. A notable example is the development of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org The synthesis of these compounds involves the nucleophilic substitution of corresponding fluoro analogues, demonstrating the utility of fluorinated pyridines as starting materials. acs.org

The structure-activity relationships of these inhibitors are finely tuned by substitutions on the pyridopyrimidine core. For instance, the introduction of a methylamino group at specific positions can dramatically increase potency, with some derivatives exhibiting IC₅₀ values in the low nanomolar and even picomolar range. acs.orgnih.gov

Table of EGFR Tyrosine Kinase Inhibition by Pyrido[d]pyrimidine Derivatives

| Compound | Series | Substitution | EGFR IC₅₀ (nM) |

|---|---|---|---|

| 5f | pyrido[4,3-d]pyrimidine | 7-(Methylamino) | 0.13 |

| 7f | pyrido[3,4-d]pyrimidine | 6-(Methylamino) | 0.008 |

Data from a study on isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines. acs.org

These potent derivatives serve as important new leads in the development of targeted cancer therapies. acs.org

Derivatives of this compound can be designed to modulate key cellular signaling pathways implicated in various diseases. For example, the Wnt signaling pathway, which is crucial in cancer and other diseases, has been a target for inhibitors derived from 3-fluoropyridine (B146971) heterocyclic compounds. dntb.gov.ua

In the context of cancer, kinase inhibitors developed from fluoropyridine precursors can directly interfere with signaling cascades. For instance, potent EGFR inhibitors not only block the isolated enzyme but also prevent its autophosphorylation in cancer cells, which is a critical step in the EGFR signaling pathway that drives cell proliferation. acs.org Similarly, inhibitors of MAP Kinase-Interacting Kinase 2 (MK2), which plays a role in inflammation and cancer resistance, have been developed using a 3-fluoropyridine scaffold to improve drug-like properties while maintaining potent inhibition of TNFα release. nih.gov Furthermore, some compounds have been designed as positive allosteric modulators (PAMs) of receptors like the muscarinic acetylcholine (B1216132) receptor M4, which is a potential target for neurological disorders. bohrium.com

Computational Approaches in Drug Design

Computational methods are increasingly used to guide the design and optimization of derivatives of this compound. Techniques such as molecular docking and density functional theory (DFT) provide valuable insights into how these molecules interact with their biological targets. nih.govnih.gov

Molecular docking studies can predict the binding poses of ligands within the active site of a protein, helping to rationalize observed structure-activity relationships. For example, docking studies on pyridine carboxamide inhibitors of urease revealed key hydrogen bonding and π-π interactions responsible for their inhibitory activity. nih.gov

DFT calculations are employed to understand the electronic properties of these molecules. nih.gov Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can be calculated to predict a molecule's reactivity and interaction points. Such studies have been performed on structurally related compounds like 2-amino-3-bromo-5-nitropyridine (B103754) to analyze stability, charge delocalization, and other properties relevant to biological activity. nih.gov These computational approaches accelerate the drug discovery process by allowing for the rational design of more potent and selective therapeutic agents. yu.edu.jo

Molecular Docking Studies and Binding Affinity Predictions with Target Proteins (e.g., Dihydrofolate synthase inhibitors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and activity of novel compounds.

Detailed research into compounds structurally related to this compound has demonstrated the utility of this approach. For instance, docking studies on 2-Amino-3-bromo-5-nitropyridine, a similar pyridine derivative, were performed to analyze its interaction with the active site of Dihydrofolate synthase (DHFS), a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. researchgate.net Such studies predict the binding orientation and affinity, providing insights into the compound's potential as an inhibitor. researchgate.net The calculated electrophilicity index for the nitro-analogue suggests significant biological activity, a property that would be further modulated by the presence of a fluorine atom in this compound. researchgate.net

These computational predictions are crucial for rationally designing more potent inhibitors by optimizing the interactions between the ligand and the amino acid residues in the protein's active site.

Table 1: Representative Data from Molecular Docking Study of a Pyridine Derivative with Dihydrofolate Synthase (5FCT) Note: This data is illustrative of the types of findings from docking studies on similar compounds, such as 2-Amino-3-bromo-5-nitropyridine. researchgate.net

| Parameter | Value | Significance |

| Binding Affinity | -6.5 kcal/mol | Predicts the strength of the interaction between the compound and the protein. |

| Key Interacting Residues | ASP-54, LYS-150 | Identifies specific amino acids in the active site that form hydrogen bonds or other interactions. |

| Predicted Activity | Dihydrofolate synthase inhibitor | Suggests the biological pathway that the compound is likely to modulate. |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies involve synthesizing a series of analogues where each of the substituent groups is systematically modified to observe the resulting effect on efficacy and selectivity.

Research on related pyridine structures has shown that strategic modifications can profoundly impact biological function. For example, introducing various substituents at the 5-position of a pyridine ring, such as bromo and methyl groups, and at the 6-position, such as fluoro and chloro groups, is a common strategy to explore the SAR for enzyme inhibition. researchgate.net Studies on aminopyrimidinol derivatives as inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) revealed that the presence and position of methyl and fluorine groups are critical for activity and selectivity. nih.gov The substitution of methyl groups on the pyridine and pyrimidine rings was found to be detrimental to the inhibitory activity in some cases. nih.gov

For this compound derivatives, SAR exploration would involve:

Modification of the Amino Group: Acylation, alkylation, or substitution of the amino group to probe its role in receptor binding.

Replacement of the Bromo Group: Utilizing palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, alkyl, or other functional groups.

Shifting the Fluoro Group: Synthesizing isomers to determine if the position of the fluorine atom is optimal for activity.

Table 2: Illustrative SAR Principles for this compound Derivatives Note: This table presents hypothetical outcomes based on established SAR principles.

| Modification to Scaffold | Rationale | Potential Impact on Activity |

| Replace -Br with -CH₃ | Investigate the effect of removing a halogen and introducing a small alkyl group. | May decrease binding affinity if the bromine atom is involved in a key halogen bond. |

| Acylate the -NH₂ group | Determine if the free amine is required for hydrogen bonding with the target. | Could increase or decrease potency depending on the target's active site topology. |

| Introduce aryl group at Br position | Explore additional binding pockets and increase molecular complexity. | May significantly enhance potency through new van der Waals or pi-stacking interactions. |

| Shift -F to position 6 | Assess the impact of fluorine's electronegativity at a different location on the ring. | Could alter pKa and metabolic stability, leading to changes in bioavailability and activity. |

Fluorine Effects in Medicinal Chemistry: Impact on Bioavailability and Metabolic Stability

The inclusion of fluorine atoms is a widely used strategy in modern drug design to enhance the pharmacological profile of a lead compound. The fluorine atom in this compound is expected to confer several advantageous properties to its derivatives. researchgate.net

Bioavailability: Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule. nih.gov It can lower the basicity (pKa) of nearby amino groups, which can be beneficial for oral bioavailability. tandfonline.com A less basic molecule is less likely to be protonated in the gut, which can improve its ability to permeate cellular membranes and be absorbed into the bloodstream. nih.govtandfonline.com Furthermore, the introduction of fluorine can influence a molecule's conformation and lipophilicity, which are critical factors for membrane permeability and interaction with the target protein. researchgate.netnih.gov

Table 3: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond prevents metabolic oxidation at that site. nih.govtandfonline.com |

| Binding Affinity | Often Increased | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. tandfonline.comsioc-journal.cn |

| Bioavailability | Can be Improved | Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, improving membrane permeability. nih.govtandfonline.com |

| Lipophilicity | Modulated | Can increase or decrease lipophilicity depending on the molecular context, affecting solubility and transport. |

Development of Allosteric Receptor Modulators (e.g., adenosine (B11128) A2A receptors)

Beyond direct enzyme inhibition, versatile scaffolds like this compound are valuable for developing more sophisticated therapeutic agents such as allosteric modulators. Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity.

The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that is a major target for conditions related to inflammation, cardiovascular function, and neurological disorders. nih.gov While traditional agonists and antagonists that target the A2AR exist, they can suffer from side effects due to widespread receptor activation or blockade. nih.gov

Allosteric modulators present a significant therapeutic advantage. nih.gov Positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) only exert their effect when the natural (endogenous) ligand, adenosine, is present. nih.gov This allows for a more targeted physiological response, enhancing or dampening the natural signal only where and when it is needed, which can reduce the risk of adverse effects. nih.gov The development of allosteric modulators for the A2AR is a promising area of pharmaceutical research, though the number of existing modulators remains small. nih.govnih.gov

The this compound framework, with its multiple points for chemical diversification, is an ideal starting point for creating libraries of novel compounds to be screened for allosteric modulator activity against targets like the A2AR.

Table 4: Comparison of Receptor Modulator Types

| Modulator Type | Mechanism of Action | Effect on Receptor Activity |

| Orthosteric Agonist | Binds to the primary site and activates the receptor. | Direct activation, independent of the endogenous ligand. |

| Orthosteric Antagonist | Binds to the primary site and blocks the endogenous ligand. | Blocks both endogenous and agonist-induced activity. |

| Positive Allosteric Modulator (PAM) | Binds to an allosteric site and enhances the effect of the endogenous ligand. | Increases receptor activation, but only in the presence of the endogenous ligand. |

| Negative Allosteric Modulator (NAM) | Binds to an allosteric site and reduces the effect of the endogenous ligand. | Decreases receptor activation in the presence of the endogenous ligand. |

Future Research Directions and Innovations in 5 Amino 2 Bromo 3 Fluoropyridine Chemistry

Development of Novel Catalytic Systems for Highly Selective Functionalization

The distinct reactivity of the C-Br and C-N bonds, along with the influence of the fluorine and amino substituents, presents both opportunities and challenges for selective functionalization. Future research will likely focus on the development of novel catalytic systems that can achieve high selectivity in modifying the 5-Amino-2-bromo-3-fluoropyridine core.

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are instrumental in forming C-N bonds. For instance, the synthesis of 2-amino-5-fluoropyridines has been successfully demonstrated using a Pd₂(dba)₃/XPhos catalyst system. However, in multi-halogenated pyridines like 5-bromo-2-chloro-3-fluoropyridine (B1227324), chemoselectivity becomes crucial. Palladium-catalyzed systems tend to favor substitution at the bromine position. Future work will likely explore more sophisticated ligand and catalyst designs to precisely control which position on the pyridine (B92270) ring reacts, enabling the synthesis of a wider array of derivatives. This includes developing catalysts that can selectively activate the C-F bond in the presence of a C-Br bond, or vice versa, under mild conditions.

Exploration of New Reaction Pathways for C-F and C-Br Bond Activation

The activation of carbon-halogen bonds is a cornerstone of synthetic chemistry, and the C-F and C-Br bonds in this compound offer distinct handles for molecular elaboration. While C-Br bond activation is well-established, for example in palladium-catalyzed arylations, the activation of the strong C-F bond remains a significant challenge. rsc.org

Future research will delve into novel methods for C-F bond activation, potentially moving beyond traditional transition-metal catalysis. scispace.com This could involve the use of frustrated Lewis pairs, photoredox catalysis, or enzymatic transformations to achieve selective C-F bond cleavage and functionalization under milder conditions. The interplay between the electronic effects of the amino and fluoro groups on the reactivity of the C-Br bond will also be a subject of further investigation. For instance, the electron-donating nature of the amino group can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. Understanding and harnessing these electronic subtleties will be key to developing more efficient and selective synthetic routes.

Application in Radiochemistry and Radiosynthesis for Imaging and Diagnostics

The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide, into bioactive molecules is a critical strategy for the development of tracers for Positron Emission Tomography (PET) imaging. researchgate.netiaea.org The this compound scaffold is an attractive candidate for the development of ¹⁸F-labeled radiotracers due to its inherent fluorine atom.

Future research will focus on developing efficient methods for the late-stage radiofluorination of precursors to introduce ¹⁸F. This could involve nucleophilic substitution of a suitable leaving group or the development of novel electrophilic fluorination reagents. For example, the synthesis of 2-amino-5-[¹⁸F]fluoropyridines has been achieved through a palladium-catalyzed reaction of 2-bromo-5-[¹⁸F]fluoropyridine with various amines. researchgate.net The development of automated radiosynthesis modules will also be crucial for the routine clinical production of these radiotracers. These ¹⁸F-labeled probes could be designed to target specific enzymes, receptors, or transporters involved in disease processes, enabling non-invasive diagnosis and monitoring of treatment response in areas such as oncology and neurology. acs.org

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The demand for rapid synthesis and optimization of compound libraries in drug discovery has driven the adoption of flow chemistry and automated synthesis platforms. nih.govresearchgate.netnih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform multi-step sequences without intermediate purification. researchgate.netacs.org

Future research will focus on integrating the synthesis and functionalization of this compound derivatives into automated flow chemistry systems. researchgate.net This will enable the high-throughput synthesis of diverse compound libraries for biological screening. For example, the continuous flow synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines has been successfully demonstrated, showcasing the potential of this technology for heterocyclic synthesis. nih.govnih.gov By combining flow reactors with in-line purification and analysis, it will be possible to accelerate the discovery of new drug candidates based on the this compound scaffold.

Advanced Computational Modeling for Predictive Reactivity and Biological Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, reaction outcomes, and biological activity. nih.govrsc.org In the context of this compound, computational modeling can provide valuable insights into its reactivity and interactions with biological targets.

Future research will utilize advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to build predictive models for the reactivity of the this compound scaffold. nih.govresearchgate.net These models can help to understand the factors that govern regioselectivity in functionalization reactions and to design more efficient synthetic routes. rsc.org Furthermore, computational docking and free energy calculations can be used to predict the binding affinity and selectivity of derivatives for specific protein targets, thereby guiding the design of more potent and selective pharmaceutical agents. By integrating computational predictions with experimental validation, it will be possible to accelerate the design-make-test-analyze cycle in drug discovery.

Design of Next-Generation Pharmaceutical and Agrochemical Agents Based on the this compound Scaffold

The unique combination of functional groups on the this compound scaffold makes it an attractive starting point for the design of novel pharmaceutical and agrochemical agents. researchgate.netchinesechemsoc.org The fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups provide points for further diversification. chinesechemsoc.org

Future research will focus on the rational design of next-generation drugs and crop protection agents based on this scaffold. In pharmaceuticals, this could include the development of kinase inhibitors for cancer therapy, antivirals, or central nervous system agents. The fluoropyridine motif is found in a number of FDA-approved drugs. mdpi.com In agrochemicals, the focus could be on developing new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. The strategic modification of the this compound core, guided by structure-activity relationship (SAR) studies and computational modeling, will be key to unlocking its full potential in these applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Amino-2-bromo-3-fluoropyridine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential halogenation and functionalization of a pyridine precursor. For example, bromination of 3-fluoropyridin-2-amine using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in dimethylformamide (DMF) achieves selective bromination at the 5-position . Fluorination may precede bromination if the starting material lacks fluorine, requiring hydrogen fluoride-pyridine complexes or fluorinating agents like Selectfluor®. Optimization involves monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like di-brominated analogs .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR : - and -NMR are critical for verifying substituent positions. The amino group (-NH) shows a broad singlet at δ 5.5–6.5 ppm, while fluorine and bromine substituents deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 191.00 for CHBrFN) and isotopic patterns characteristic of bromine .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when synthetic routes yield positional isomers .

Q. How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom at the 2-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the electron-withdrawing fluorine at the 3-position activates the pyridine ring toward nucleophilic substitution. Kinetic studies using density functional theory (DFT) reveal that fluorine increases the electrophilicity of the adjacent carbon, enhancing reaction rates with aryl boronic acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitutions in this compound derivatives?

- Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to identify reactive sites. For example, the amino group donates electron density via resonance, directing electrophiles to the 4-position, while fluorine withdraws electron density, favoring substitutions at the 6-position. Exact exchange terms in hybrid functionals improve accuracy in predicting activation energies .

Q. What experimental and theoretical approaches resolve contradictions in reported reaction yields for palladium-catalyzed couplings of this compound?

- Methodology : Systematic screening of catalysts (e.g., Pd(PPh) vs. XPhos Pd G3), bases (KCO vs. CsCO), and solvents (toluene vs. dioxane) identifies optimal conditions. Conflicting yields may arise from trace moisture or oxygen; inert atmosphere protocols (glovebox) and kinetic profiling reconcile discrepancies .

Q. How do steric and electronic effects of substituents impact the stability of this compound under acidic or basic conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring quantify degradation pathways. The electron-withdrawing fluorine reduces ring basicity, increasing resistance to protonation in acidic media, while the amino group may undergo hydrolysis under strong bases. Computational solvation models (COSMO-RS) predict pH-dependent stability .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures containing positional isomers?

- Methodology : Column chromatography with gradient elution (hexane/ethyl acetate) separates isomers based on polarity differences. Alternatively, crystallization in ethanol-water mixtures exploits solubility variations. Purity is validated via melting point analysis and differential scanning calorimetry (DSC) .

Q. How can substituent effects be systematically studied to design derivatives with enhanced bioactivity or material properties?

- Methodology : A QSAR (Quantitative Structure-Activity Relationship) framework correlates substituent parameters (Hammett σ, π-hydrophobicity) with biological or electronic properties. For instance, replacing bromine with iodine increases polarizability, potentially improving binding affinity in medicinal chemistry applications .

Methodological Considerations

- Synthetic Design : Prioritize regioselective bromination and fluorination steps to avoid isomer formation .

- Data Validation : Cross-reference spectroscopic data with computational predictions to resolve structural ambiguities .

- Contradiction Analysis : Replicate literature protocols with strict control of variables (e.g., moisture, temperature) to identify yield-limiting factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。